N-Methyl 3-chlorophenethylamine

描述

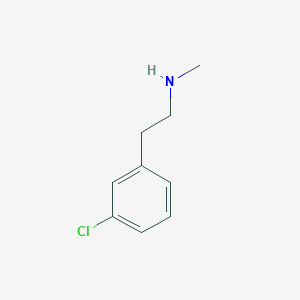

N-Methyl 3-chlorophenethylamine: is an organic compound with the molecular formula C₉H₁₂NCl. It is a solid substance, typically appearing as a white crystalline powder or granules. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

准备方法

Synthetic Routes and Reaction Conditions:

N-Methylation of 3-chlorophenethylamine: The synthesis of N-Methyl 3-chlorophenethylamine can be achieved through the N-methylation of 3-chlorophenethylamine. This reaction typically involves the use of methyl iodide (CH₃I) as the methylating agent and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile (CH₃CN) under reflux conditions.

Reductive Amination: Another method involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method is often preferred for its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Substitution Reactions

The 3-chloro substituent on the phenyl ring can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. While meta-substituted chlorobenzenes are less reactive than para/ortho isomers due to electronic deactivation, catalytic methods enable functionalization:

The ethylamine side chain’s N-methyl group is resistant to direct substitution but may undergo dealkylation under strong acidic conditions (e.g., HBr/AcOH) to yield 3-chlorophenethylamine .

Oxidation and Reduction

The secondary amine and aromatic system exhibit redox activity:

The chlorine atom remains inert under mild reduction but may undergo dehalogenation under Birch conditions (Li/NH₃) to yield 3-hydroxyphenethylamine .

Deprotection and Rearrangement

Acid-mediated cleavage of the N-methyl group is feasible but less common than primary amine deprotection:

Biological and Metabolic Pathways

In vivo studies of structurally related compounds suggest potential metabolic routes:

Characteristic Analytical Reactions

Key Mechanistic Insights

- Steric Effects : The meta-chloro group hinders electrophilic substitution but facilitates directed ortho-metalation in synthetic applications .

- Electronic Effects : The electron-withdrawing Cl reduces amine basicity (pKa ≈ 9.2) compared to unsubstituted N-methylphenethylamine (pKa ≈ 10.1) .

- Thermal Stability : Decomposition occurs above 250°C, releasing HCl and forming polycyclic aromatic byproducts.

科学研究应用

Chemical Properties and Structure

N-Methyl 3-chlorophenethylamine is a substituted phenethylamine derivative characterized by a methyl group and a chlorine atom on the aromatic ring. Its structural formula can be represented as follows:

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its analogs have been investigated for their antidepressant and anxiolytic properties, similar to other phenethylamines known for modulating neurotransmitter systems.

Neuropharmacology

Research indicates that this compound may interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that compounds with similar structures can inhibit serotonin reuptake, suggesting potential applications in treating depression and anxiety disorders .

Behavioral Studies

Experimental studies have utilized this compound to assess its effects on animal behavior, particularly in models of anxiety and depression. For instance, its impact on locomotor activity and anxiety-like behaviors has been documented, providing insights into its psychoactive properties .

Case Study 1: Antidepressant Potential

A study focusing on the antidepressant effects of this compound analogs demonstrated significant reductions in depressive-like symptoms in rodent models. The results indicated that these compounds could serve as potential alternatives to traditional antidepressants due to their rapid onset of action and reduced side effects .

Case Study 2: Behavioral Pharmacology

In behavioral pharmacology experiments, this compound was administered to mice subjected to stress paradigms. The findings revealed alterations in anxiety-related behaviors, suggesting its efficacy as a modulator of stress responses .

Comparative Data Table

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for CNS-active drugs | Potential antidepressant properties |

| Neuropharmacology | Interaction with serotonin receptors | Inhibition of serotonin reuptake |

| Behavioral Studies | Effects on anxiety and depression | Changes in locomotor activity |

作用机制

The mechanism of action of N-Methyl 3-chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest in pharmacological research .

相似化合物的比较

Phenethylamine: The parent compound of N-Methyl 3-chlorophenethylamine, phenethylamine, is a naturally occurring monoamine alkaloid and a central nervous system stimulant.

3-Chlorophenethylamine: Similar to this compound but lacks the N-methyl group. It is used as an intermediate in organic synthesis.

N-Methylphenethylamine: Similar to this compound but lacks the chlorine atom. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to the presence of both the N-methyl and 3-chloro substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications. The combination of these substituents enhances its reactivity and potential as a precursor in the synthesis of more complex molecules .

生物活性

N-Methyl 3-chlorophenethylamine (NM-3CPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, particularly focusing on its interaction with neurotransmitter systems.

Synthesis

NM-3CPA can be synthesized through various methods:

- N-Methylation of 3-Chlorophenethylamine : This common method employs methyl iodide (CH₃I) as the methylating agent in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile under reflux conditions.

- Reductive Amination : Another effective route involves the reductive amination of 3-chlorophenylacetone with methylamine (CH₃NH₂) using a reducing agent like sodium cyanoborohydride (NaBH₃CN), providing high yield and selectivity.

The biological activity of NM-3CPA is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of monoamines such as dopamine, serotonin, and norepinephrine. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.

Neurotransmitter Receptor Interaction

Research indicates that NM-3CPA may influence serotonergic pathways, particularly through interaction with the 5-HT2A receptor. This receptor is known for its role in mood regulation and perception. Compounds structurally related to NM-3CPA have shown hallucinogenic properties, suggesting that NM-3CPA might exhibit similar effects under certain conditions .

Case Studies

A review of phenethylamines in medicinal chemistry highlights the role of NM-3CPA and its derivatives in drug development targeting neurological disorders. For instance, studies have shown that modifications to the phenethylamine structure can significantly alter biological activity, making NM-3CPA a candidate for further exploration in therapeutic applications .

Pharmacological Studies

- Agonistic Activity : NM-3CPA has been studied for its agonistic effects on serotonin receptors, particularly 5-HT2A. This interaction is crucial for understanding its potential psychoactive effects and therapeutic applications .

- Comparative Analysis : In comparison to other phenethylamines, NM-3CPA exhibits moderate affinity for serotonin receptors, which can be leveraged in designing drugs for psychiatric conditions .

| Compound | Receptor Affinity | Biological Activity |

|---|---|---|

| This compound | Moderate | Potential hallucinogenic effects |

| 25D-NBOMe | Subnanomolar | High potency hallucinogen |

| 2C-B | Low | Moderate hallucinogenic activity |

属性

IUPAC Name |

2-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-20-8 | |

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。